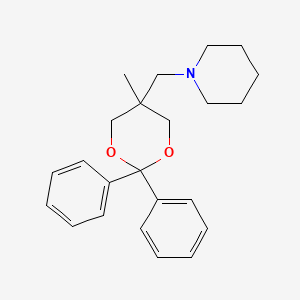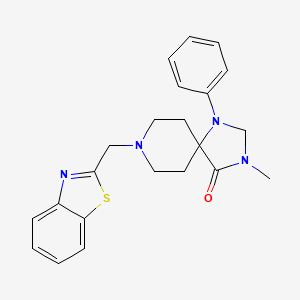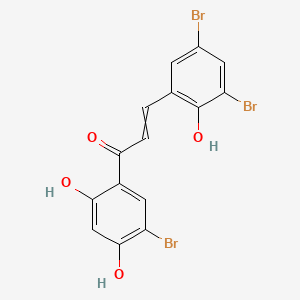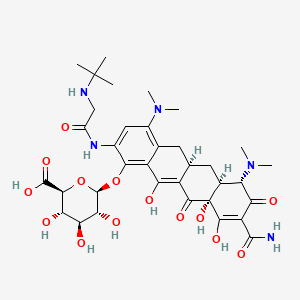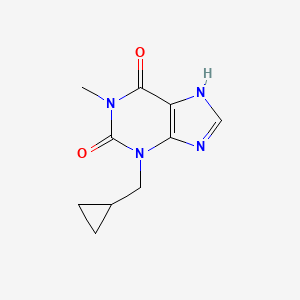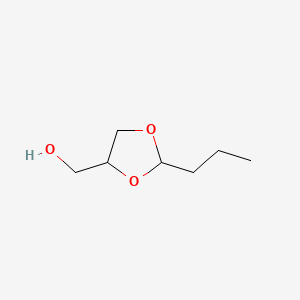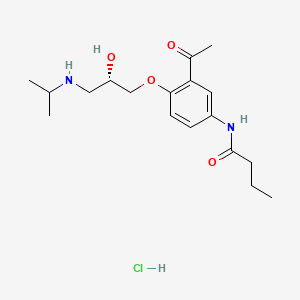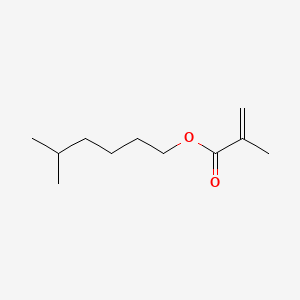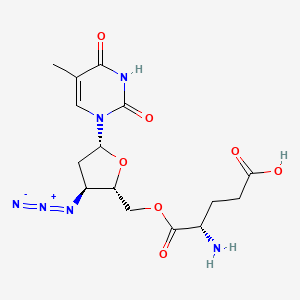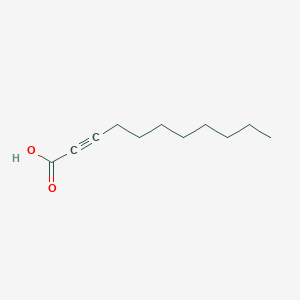![molecular formula C24H43N3O8SSi2 B12787840 1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) is a synthetic compound that combines elements of nucleoside analogs and spiro compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl groups on the xylofuranosyl moiety using tert-butyldimethylsilyl groups The thymine base is then attached to the protected sugar
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions can occur at the oxathiole ring or the thymine base.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying nucleic acid interactions.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to nucleosides.
Industry: Used in the synthesis of pharmaceuticals or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action for this compound would likely involve its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The spiro linkage and oxathiole ring may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)cytosine): Similar nucleoside analog with cytosine instead of thymine.
(1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)uracil): Similar compound with uracil base.
(1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)adenine): Similar compound with adenine base.
Uniqueness
The unique combination of the thymine base with the spiro-oxathiole ring and tert-butyldimethylsilyl-protected sugar makes this compound distinct. Its specific structural features may confer unique biological activities and chemical reactivity compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C24H43N3O8SSi2 |
|---|---|
Molekulargewicht |
589.9 g/mol |
IUPAC-Name |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H43N3O8SSi2/c1-15-12-27(21(29)26-19(15)28)20-18(34-38(10,11)23(5,6)7)24(16(25)14-36(30,31)35-24)17(33-20)13-32-37(8,9)22(2,3)4/h12,14,17-18,20H,13,25H2,1-11H3,(H,26,28,29)/t17?,18-,20+,24?/m0/s1 |
InChI-Schlüssel |
YMSLYTIPSGCZRM-MNPWYQMWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



